molecular formula C4H6KNO4 B1324476 Potassium hydrogen DL-aspartate CAS No. 923-09-1

Potassium hydrogen DL-aspartate

Cat. No.: B1324476
CAS No.: 923-09-1
M. Wt: 171.19 g/mol
InChI Key: TXXVQZSTAVIHFD-UHFFFAOYSA-M
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Description

Potassium hydrogen DL-aspartate is a chemical compound with the molecular formula C₄H₆KNO₄. It is a potassium salt of DL-aspartic acid, which is a racemic mixture of the proteinogenic amino acid L-aspartate and the non-proteinogenic amino acid D-aspartate. This compound is known for its role in various biological processes and its potential therapeutic applications, particularly in treating combined potassium-magnesium deficiency with subsequent arrhythmia .

Scientific Research Applications

Potassium hydrogen DL-aspartate has a wide range of applications in scientific research:

Safety and Hazards

When handling Potassium hydrogen DL-aspartate, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hydrogen DL-aspartate can be synthesized by reacting DL-aspartic acid with potassium hydroxide or potassium carbonate. The reaction typically involves dissolving DL-aspartic acid in water and adding potassium hydroxide or potassium carbonate while maintaining the temperature between 70-80°C. The pH of the reaction mixture is adjusted to 6.0-7.5. After the reaction is complete, the solution is filtered, concentrated, and cooled to obtain the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of reactors and filtration systems to handle large volumes of reactants and products. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium hydrogen DL-aspartate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo-acids.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products:

Mechanism of Action

Potassium hydrogen DL-aspartate exerts its effects by participating in various biochemical pathways. It acts as a neurotransmitter for fast synaptic excitation and plays a role in cellular metabolism. The compound inhibits cell damage and apoptosis by modulating oxidative stress and cellular signaling pathways. It also helps in maintaining electrolyte balance and supporting myocardial function .

Comparison with Similar Compounds

    Potassium L-aspartate: Similar in structure but contains only the L-isomer of aspartic acid.

    Magnesium aspartate: Contains magnesium instead of potassium and is used for similar therapeutic purposes.

    Calcium aspartate: Contains calcium and is used as a dietary supplement.

Uniqueness: Potassium hydrogen DL-aspartate is unique due to its racemic mixture of both L- and D-isomers of aspartic acid, which allows it to participate in a broader range of biological processes compared to its counterparts that contain only one isomer. This dual nature enhances its effectiveness in treating deficiencies and supporting cellular functions .

Properties

IUPAC Name

potassium;3-amino-4-hydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXVQZSTAVIHFD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021780
Record name Potassium hydrogen DL-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923-09-1
Record name Potassium hydrogen DL-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium hydrogen DL-aspartate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Potassium hydrogen DL-aspartate
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Record name Potassium hydrogen DL-aspartate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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